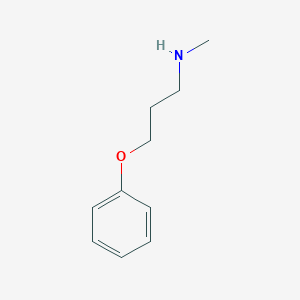

N-Methyl-3-phenoxypropan-1-amine

Description

Contextualizing N-Methyl-3-phenoxypropan-1-amine within Aryloxypropanamine Scaffolds

The core structure of this compound is the aryloxypropanamine scaffold. wikipedia.orgwikipedia.org This structural motif, characterized by an aryloxy group linked to a propanamine side chain, is a privileged scaffold in medicinal chemistry. wikipedia.orgnih.gov It serves as the foundational framework for numerous pharmacologically active compounds. The specific arrangement of the aromatic ring, the ether linkage, and the amine function in aryloxypropanamines allows for diverse interactions with biological targets.

This compound is closely related to several well-known pharmaceutical agents. wikipedia.org For instance, it shares a structural relationship with atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor, and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org In the context of atomoxetine, this compound is recognized as a significant intermediate and is sometimes referred to as Desmethyl atomoxetine. nih.govgoogle.com Its structure is differentiated from atomoxetine by the absence of a methyl group on the phenyl ring. This highlights the compound's role not only as a standalone molecule for research but also as a critical component in the synthesis and analysis of more complex drugs. google.comchemicalbook.com

Historical Overview of Related Chemical Classes and Their Research Trajectories

The scientific journey leading to the development and understanding of compounds like this compound is deeply rooted in the history of antidepressant drug discovery. midcitytms.comgreenbrooktms.comnih.gov

The mid-20th century marked the beginning of modern psychopharmacology with the accidental discovery of the antidepressant properties of iproniazid, a monoamine oxidase inhibitor (MAOI), and imipramine, the first tricyclic antidepressant (TCA). midcitytms.comgreenbrooktms.comnih.gov These first-generation antidepressants, while effective, were non-selective in their action and associated with a range of side effects. wikipedia.orggreenbrooktms.com This prompted a search for more targeted therapies.

The development of Selective Serotonin Reuptake Inhibitors (SSRIs) in the 1970s and 1980s was a significant milestone. greenbrooktms.comnih.gov Researchers at Eli Lilly, including David T. Wong, proposed retesting a series of phenoxyphenylpropylamine derivatives for their ability to selectively inhibit the reuptake of serotonin. wikipedia.org This research led to the identification of fluoxetine (Prozac), which became the first SSRI approved in 1987. midcitytms.comgreenbrooktms.comwilkes.edu The synthesis of fluoxetine often involves intermediates like 3-methylamino-1-phenylpropan-1-ol, highlighting the importance of the propanamine chain in achieving selective serotonin reuptake inhibition. chemicalbook.com

Simultaneously, research into Norepinephrine Reuptake Inhibitors (NRIs) also progressed. Atomoxetine, an NRI used for the treatment of ADHD, is structurally very similar to fluoxetine. wikipedia.org The development of these selective inhibitors demonstrated that subtle modifications to the aryloxypropanamine scaffold could significantly alter the pharmacological profile, shifting activity from serotonin to norepinephrine transporters. wikipedia.org this compound, being structurally related to both fluoxetine and atomoxetine, represents a key chemical structure in the lineage of these important therapeutic classes. wikipedia.org

Propane (B168953) amine derivatives are fundamental building blocks in organic and medicinal chemistry. wikipedia.orgexsyncorp.com The three-carbon chain provides a flexible linker between a primary or secondary amine and another functional group, often an aromatic or heterocyclic ring system. This versatility makes them crucial intermediates in the synthesis of a wide array of biologically active molecules. nih.govgoogle.comgoogle.com

The synthesis of many pharmaceuticals relies on the strategic incorporation of a propanamine moiety. For example, the synthesis of fluoxetine can be achieved through a multi-step process involving intermediates such as 3-(methylamino)-1-phenylpropan-1-ol. chemicalbook.comgoogle.com Similarly, the synthesis of atomoxetine involves intermediates like (R)-N-methyl-3-phenyl-3-hydroxypropylamine. chemicalbook.com These examples underscore the critical role of propane amine derivatives in constructing the core structure of many modern drugs. The reactivity of the amine group allows for further functionalization, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects. exsyncorp.com

Current Research Gaps and Future Directions for this compound Investigations

While this compound is well-documented as an intermediate and a reference compound in the synthesis of drugs like atomoxetine, dedicated research into its own potential biological activities is less extensive. A significant research gap exists in the comprehensive characterization of its pharmacological profile. Although it is known as a serotonin-norepinephrine reuptake inhibitor, the full extent of its interactions with various receptors and transporters remains an area for further exploration. wikipedia.org

Future research could focus on several key areas:

Detailed Pharmacological Profiling: A thorough investigation of the binding affinities of this compound at a wide range of CNS targets could reveal novel activities.

Stereochemistry and Activity: The compound possesses a chiral center. Synthesizing and evaluating the individual enantiomers, (R)-N-Methyl-3-phenoxypropan-1-amine and (S)-N-Methyl-3-phenoxypropan-1-amine, could uncover stereospecific differences in biological activity, similar to what is observed with other chiral drugs. nih.govpharmaffiliates.com

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound, medicinal chemists could synthesize a library of analogues with modifications to the phenoxy ring and the N-methyl group. These SAR studies could lead to the discovery of new compounds with improved potency or selectivity.

Exploration of New Therapeutic Areas: While its structural relatives are known for their effects on mood and attention, research could explore the potential of this compound and its derivatives in other areas, such as pain management or other neurological disorders. youtube.com

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to fully elucidate its chemical and pharmacological properties. This includes:

Synthetic Optimization: Developing more efficient and scalable synthetic routes to produce this compound and its enantiomers. This is crucial for facilitating further research and potential development.

Analytical Method Development: Establishing robust analytical methods for the detection and quantification of this compound is essential, particularly given its status as an impurity and intermediate in pharmaceutical manufacturing. google.com

In Vitro and In Vivo Characterization: The scope of research should include comprehensive in vitro binding and functional assays to determine its mechanism of action. Subsequent in vivo studies in animal models can then be used to evaluate its physiological and behavioral effects.

Comparative Studies: A key objective is to compare the pharmacological profile of this compound with its close analogues, such as atomoxetine and fluoxetine. This will provide valuable insights into the structure-activity relationships within the aryloxypropanamine class of compounds.

By systematically addressing these objectives, the scientific community can build a comprehensive understanding of this compound, potentially unlocking new avenues for drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-Methyl-3-phenoxy-3-phenylpropan-1-amine | wikipedia.org |

| Molecular Formula | C16H19NO | wikipedia.orgnih.gov |

| Molecular Weight | 241.33 g/mol | nih.gov |

| CAS Number | 56161-70-7 | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUHGZVYFYWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622270 | |

| Record name | N-Methyl-3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132424-10-3 | |

| Record name | N-Methyl-3-phenoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(3-phenoxypropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N Methyl 3 Phenoxypropan 1 Amine

Strategic Approaches to Primary Amine Synthesis Relevant to the Propane (B168953) Backbone

The construction of the N-methylpropan-1-amine core is a critical step. Several classical and modern synthetic methods can be employed to create the essential C-N bond within the three-carbon chain.

Reductive Amination Techniques

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of a propane amine backbone, a suitable propanal or propanone derivative would be the starting point.

The reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.comyoutube.com The process can be carried out in one pot by combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the protonated imine intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com

A general scheme for the reductive amination to form a secondary amine is presented below:

R1CHO + R2NH2 + [Reducing Agent] → R1CH2NHR2

For the synthesis of N-Methyl-3-phenoxypropan-1-amine, 3-phenoxypropanal (B2668125) would be reacted with methylamine (B109427) in the presence of a suitable reducing agent.

| Reactants | Reducing Agent | Product | Key Features |

| Aldehyde/Ketone + Amine | NaBH3CN, NaBH(OAc)3, H2/Catalyst (Ni, Pd, Pt) | Substituted Amine | Versatile for 1°, 2°, and 3° amines; avoids over-alkylation. wikipedia.orgmasterorganicchemistry.com |

| 3-Phenoxypropanal + Methylamine | Sodium Cyanoborohydride | This compound | Direct formation of the target compound. |

| Hydrocinnamaldehyde + Methylamine (in EtOH) | Not specified (likely in situ imine formation and reduction) | N-Methyl-3-phenylpropan-1-amine rsc.org | High yield (99%) synthesis of a related compound. rsc.org |

Alkylation Reactions in Amine Synthesis

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. wikipedia.org However, this approach is often plagued by a lack of selectivity, leading to over-alkylation. masterorganicchemistry.com The reaction of a primary amine with an alkyl halide produces a secondary amine, which can then compete with the starting primary amine for the remaining alkyl halide, resulting in the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies can be employed. The use of a large excess of the starting amine can favor the formation of the primary alkylation product. Alternatively, modern catalytic systems have been developed to improve the selectivity of N-alkylation. For instance, iridium and ruthenium complexes have been shown to effectively catalyze the N-alkylation of amines with alcohols, which serve as greener alkylating agents. nih.gov Cesium hydroxide (B78521) has also been reported to promote selective N-monoalkylation of primary amines. organic-chemistry.org

For the synthesis of this compound, one could envision the methylation of 3-phenoxypropan-1-amine (B1584369). However, careful control of reaction conditions would be necessary to minimize the formation of the tertiary amine, N,N-dimethyl-3-phenoxypropan-1-amine.

| Alkylation Method | Reactants | Product(s) | Challenges & Solutions |

| Direct Alkylation | Amine + Alkyl Halide | Mixture of 1°, 2°, 3° amines and quaternary salt | Poor selectivity due to over-alkylation. wikipedia.orgmasterorganicchemistry.com Using a large excess of the amine can improve selectivity. |

| Catalytic Alkylation with Alcohols | Amine + Alcohol | Selectively alkylated amine | Greener approach; catalysts like Ir and Ru complexes improve selectivity. nih.gov |

| Selective Mono-alkylation | Primary Amine + Alkylating Agent | Secondary Amine | Promoted by reagents like cesium hydroxide. organic-chemistry.org |

Gabriel Synthesis Modifications

The Gabriel synthesis is a classic method that provides a reliable route to primary amines, effectively avoiding the over-alkylation issues associated with direct alkylation. wikipedia.orgbyjus.com The traditional method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to release the free primary amine. wikipedia.orgmasterorganicchemistry.com

While the Gabriel synthesis is designed for the preparation of primary amines, it can be adapted for the synthesis of secondary amines like this compound. wikipedia.org A two-step approach would be necessary: first, the synthesis of 3-phenoxypropan-1-amine using the Gabriel method with 1-bromo-3-phenoxypropane as the alkylating agent. Subsequently, the resulting primary amine would be methylated in a separate step, for example, via reductive amination with formaldehyde (B43269) or another suitable method.

Modifications to the Gabriel synthesis have been developed to overcome some of its limitations, such as the harsh conditions required for the deprotection step. wikipedia.orgchemistrysteps.com Alternative reagents to phthalimide, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, have been introduced. These reagents can be more readily hydrolyzed and may allow for the synthesis of amines from secondary alkyl halides. wikipedia.org

| Step | Description | Reagents | Intermediate/Product |

| 1. N-Alkylation | The phthalimide anion acts as an ammonia (B1221849) surrogate, undergoing an SN2 reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com | Potassium phthalimide + 1-Bromo-3-phenoxypropane | N-(3-phenoxypropyl)phthalimide |

| 2. Deprotection | The phthalimide group is removed to liberate the primary amine. | Hydrazine (Ing-Manske) or Acid Hydrolysis wikipedia.orglibretexts.org | 3-Phenoxypropan-1-amine |

| 3. Methylation | The primary amine is converted to the desired secondary amine. | Formaldehyde + Reducing Agent (Reductive Amination) | This compound |

Reduction of Nitriles and Amides in Propane Amine Formation

The reduction of nitriles and amides provides another important pathway to amines. The reduction of a nitrile results in a primary amine with an additional carbon atom, while the reduction of an amide yields an amine without changing the carbon skeleton. ntu.edu.sg

Reduction of Nitriles: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation over catalysts such as palladium, platinum, or nickel. ntu.edu.sgchemguide.co.uk To synthesize a propane amine derivative, one would start with a substituted propanenitrile. For example, 3-phenoxypropanenitrile (B1585563) could be reduced to 3-phenoxypropan-1-amine, which would then require methylation.

Reduction of Amides: Amides can be reduced to primary, secondary, or tertiary amines depending on the substitution pattern of the amide nitrogen. ntu.edu.sg A strong reducing agent like LiAlH4 is typically required for this transformation. libretexts.org To directly synthesize this compound, one could reduce N-methyl-3-phenoxypropanamide. This approach offers a more direct route to the target secondary amine compared to the nitrile reduction pathway. A relevant example is the synthesis of N-Methyl-3,3-diphenylpropan-1-amine from the corresponding N-methyl amide in 61% yield. rsc.org

| Starting Material | Reducing Agent | Product | Key Features |

| Nitrile (R-CN) | LiAlH4, H2/Catalyst ntu.edu.sgchemguide.co.uk | Primary Amine (R-CH2NH2) | Adds a -CH2NH2 group. ntu.edu.sg |

| Amide (R-CONH2) | LiAlH4 ntu.edu.sglibretexts.org | Primary Amine (R-CH2NH2) | Converts carbonyl to methylene (B1212753). |

| N-Substituted Amide (R-CONHR') | LiAlH4 | Secondary Amine (R-CH2NHR') | Direct route to secondary amines. |

| N-methyl-3-phenoxypropanamide | LiAlH4 | This compound | Direct synthesis of the target molecule. |

Advanced Synthetic Routes for this compound

The synthesis of this compound and structurally related compounds often involves multi-step sequences that begin with readily available precursors. These routes are designed to build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

Precursor Synthesis and Derivatization

The synthesis of this compound can be achieved through the preparation of key intermediates. One common strategy involves the Mannich reaction, which is used to produce β-amino ketones. For instance, a known route to the closely related compound fluoxetine (B1211875) starts from 3-dimethylaminopropiophenone. google.com

A plausible synthetic pathway for this compound could start from acetophenone (B1666503). A Mannich reaction of acetophenone with formaldehyde and dimethylamine (B145610) hydrochloride would yield 3-dimethylaminopropiophenone. This intermediate can then be reduced to the corresponding alcohol, 3-dimethylamino-1-phenyl-1-propanol. Subsequent N-demethylation to the secondary amine, followed by etherification of the hydroxyl group with phenol (B47542), would lead to the target molecule.

Alternatively, a route starting from 3-chloropropiophenone (B135402) can be envisioned. Reaction with methylamine would yield 3-(methylamino)propiophenone. The ketone can then be reduced to a hydroxyl group, and subsequent etherification would provide the desired product. A patent describes the synthesis of a precursor, 3-methylamino-1-phenyl-1-propanol, by the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride (B1222165) and acetic acid. google.com This precursor could then be converted to this compound.

A Chinese patent outlines a method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine starting from acetophenone, which is a key intermediate for fluoxetine and related structures. google.com This highlights the importance of building the 3-amino-1-phenylpropanol core structure.

These multi-step syntheses allow for the introduction of various substituents on the phenyl and phenoxy rings, making them adaptable for creating a library of related compounds for structure-activity relationship studies.

Coupling Reactions for Phenoxy Moiety Introduction

The introduction of the phenoxy group onto the propane backbone is a critical step in the synthesis of this compound. Two primary coupling reactions are widely employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , a classic copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 3-halopropylamine derivative with phenol in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.org However, advancements have led to the development of more efficient catalytic systems that can operate under milder conditions. nih.gov These improved methods often utilize soluble copper catalysts supported by various ligands, which enhance the reaction's efficiency and functional group tolerance. wikipedia.orgnih.gov

The Buchwald-Hartwig amination represents a more modern, palladium-catalyzed approach to forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org While primarily known for creating carbon-nitrogen bonds, this methodology can also be adapted for the synthesis of aryl ethers. organic-chemistry.org The reaction mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by association of the alcohol, deprotonation, and finally, reductive elimination to yield the desired ether and regenerate the catalyst. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. youtube.com

Both the Ullmann and Buchwald-Hartwig reactions offer viable pathways for introducing the phenoxy moiety. The choice between them often depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications where stereochemistry is crucial. This is achieved through stereoselective synthesis, which employs chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the final product. wikipedia.org

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are chiral compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org A common strategy involves the use of chiral oxazolidinones, such as those derived from ephedrine (B3423809) or pseudoephedrine, which can effectively control the stereochemistry of alkylation and other bond-forming reactions. wikipedia.orgsigmaaldrich.comresearchgate.net For instance, a chiral auxiliary can be attached to the amine or a precursor, and its steric bulk directs the approach of incoming reagents, leading to the preferential formation of one enantiomer. wikipedia.orgnumberanalytics.com

Catalytic approaches offer a more atom-economical method for stereoselective synthesis. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. Asymmetric hydrogenation and asymmetric alkylation are two prominent examples. In asymmetric hydrogenation, a prochiral precursor is reduced using a chiral catalyst, often a transition metal complex with a chiral ligand, to produce a chiral product. Similarly, asymmetric alkylation reactions can be catalyzed by chiral complexes to introduce a new stereocenter with high enantioselectivity. The development of these catalytic methods has been a significant focus in modern organic synthesis. nih.govnih.gov

Enantiomeric Excess Determination Methodologies

Once a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and elute at different times. By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral derivatizing agent is another powerful technique. cam.ac.uk The chiral agent reacts with both enantiomers to form diastereomers, which have distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. cam.ac.uk Alternatively, chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.

A competitive binding assay using a chiral scandium complex has also been developed for determining both the concentration and enantiomeric excess of chiral amines and other functional groups. nih.gov This method relies on the differential binding of the enantiomers to the chiral metal complex, which can be monitored by UV-vis spectroscopy. nih.gov

Novel Derivatization Strategies for this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new properties and applications. These derivatization strategies can be broadly categorized into modifications of the phenoxy ring system and variations at the N-methylamine moiety.

Modification of the Phenoxy Ring System

Furthermore, the existing phenoxy ether linkage can be the target for modification. For instance, derivatives with different substituents on the phenyl ring of the phenoxy group can be synthesized by starting with appropriately substituted phenols in the coupling reactions described in section 2.2.2. Examples include the synthesis of N-methyl-3-(p-tolyloxy)propan-1-amine and N-methyl-3-(m-tolyloxy)propan-1-amine. rsc.org

Variations at the N-Methylamine Moiety

The N-methylamine portion of the molecule also provides opportunities for derivatization. The secondary amine can be further alkylated to form tertiary amines or quaternized to form quaternary ammonium salts. The methyl group itself can be replaced with other alkyl or functionalized groups through appropriate synthetic routes. For example, reductive amination of a suitable carbonyl compound with a different primary amine can lead to a variety of N-substituted analogs. rsc.org

Additionally, the nitrogen atom can be incorporated into heterocyclic systems. For instance, cyclization reactions could be designed to form piperidine (B6355638) or other nitrogen-containing rings, leading to conformationally constrained analogs of the parent compound. These modifications can significantly alter the basicity, lipophilicity, and steric profile of the molecule.

Synthetic Accessibility and Scalability Considerations

A primary and scalable route to this compound involves a two-step process commencing with the synthesis of the key intermediate, N-methyl-3-phenyl-3-hydroxy-propylamine. This is followed by an etherification reaction to introduce the phenoxy group.

Step 1: Synthesis of N-methyl-3-phenyl-3-hydroxy-propylamine

A Mannich reaction between acetophenone, paraformaldehyde, and N-methylbenzylamine hydrochloride to yield N-methyl-N-benzyl-3-phenyl-3-carbonyl-propylamine hydrochloride. google.com

Subsequent de-benzylation.

Reduction of the ketone to a hydroxyl group.

Hydrolysis to yield the final intermediate, N-methyl-3-phenyl-3-hydroxy-propylamine. google.com

The use of common reagents and mild reaction conditions contributes to the economic viability and scalability of this pathway. google.com

Step 2: Etherification

The final step to produce this compound is the etherification of the hydroxyl group in N-methyl-3-phenyl-3-hydroxy-propylamine with phenol. This can be achieved through a Williamson ether synthesis, where the alcohol is first converted to an alkoxide using a suitable base, which then undergoes nucleophilic substitution with a phenoxide source. Alternatively, a Mitsunobu reaction offers another route, coupling the alcohol with phenol using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov While effective at the lab scale, the cost and the generation of stoichiometric by-products in the Mitsunobu reaction can be a drawback for large-scale synthesis.

For industrial-scale production, a more direct etherification similar to the synthesis of related compounds would be favored. For instance, the synthesis of fluoxetine involves the reaction of the corresponding alcohol intermediate with a substituted chlorobenzene (B131634) in the presence of a base like potassium t-butoxide in a solvent such as N-methylpyrrolidone (NMP). Adapting this for this compound would involve reacting N-methyl-3-phenyl-3-hydroxy-propylamine with chlorobenzene. However, the reactivity of chlorobenzene is lower than that of activated aryl chlorides (like those with trifluoromethyl groups), potentially requiring more forcing conditions which could impact scalability and cost.

Alternative Synthetic Routes

Another potential, though less detailed in the literature for this specific compound, is the reductive amination of 3-phenoxy-3-phenylpropanal with methylamine. This approach is a common and often high-yielding method for amine synthesis. rsc.org The scalability of this route would depend on the efficient and cost-effective synthesis of the aldehyde precursor, 3-phenoxy-3-phenylpropanal.

Scalability Considerations Summary

The synthetic pathway originating from acetophenone to form the N-methyl-3-phenyl-3-hydroxy-propylamine intermediate is well-positioned for large-scale production due to its high yield and use of inexpensive starting materials. google.com The subsequent etherification step is the critical point for scalability. While laboratory methods are well-established, optimizing this step for industrial efficiency would be key. A process analogous to the fluoxetine synthesis, potentially using a more reactive phenol derivative or catalytic conditions to facilitate the ether bond formation, would be the most likely avenue for a scalable and economically viable production of this compound. The reagents and conditions described in the patented synthesis of the key intermediate are generally amenable to standard industrial chemical processing equipment. google.com

Spectroscopic and Chromatographic Characterization of N Methyl 3 Phenoxypropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data Analysis and Proton Environment Assessment

A ¹H NMR spectrum of N-Methyl-3-phenoxypropan-1-amine would be anticipated to show distinct signals for each unique proton environment. The phenoxy group would exhibit signals in the aromatic region (typically δ 6.8-7.5 ppm). The protons of the propyl chain would appear at different chemical shifts depending on their proximity to the oxygen and nitrogen atoms. The N-methyl protons would likely present as a singlet, while the methylene (B1212753) groups of the propyl chain would show as multiplets due to spin-spin coupling with adjacent protons.

Hypothetical ¹H NMR Data Table for this compound This table is a theoretical prediction and not based on experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (ortho) | ~6.9 | d (doublet) | ~8.0 |

| Aromatic-H (meta) | ~7.3 | t (triplet) | ~8.0 |

| Aromatic-H (para) | ~6.9 | t (triplet) | ~7.5 |

| O-CH₂ | ~4.0 | t (triplet) | ~6.5 |

| CH₂-CH₂-N | ~2.0 | quintet | ~6.5 |

| N-CH₂ | ~2.8 | t (triplet) | ~7.0 |

| N-CH₃ | ~2.4 | s (singlet) | N/A |

¹³C NMR Data Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the phenoxy group would appear in the downfield region (δ 110-160 ppm). The carbons of the propyl chain and the N-methyl group would be found in the more upfield region.

Hypothetical ¹³C NMR Data Table for this compound This table is a theoretical prediction and not based on experimental data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~158 |

| Aromatic C-H (meta) | ~129 |

| Aromatic C-H (para) | ~121 |

| Aromatic C-H (ortho) | ~114 |

| O-CH₂ | ~67 |

| N-CH₂ | ~49 |

| N-CH₃ | ~36 |

| CH₂-CH₂-N | ~29 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between each proton and the carbon to which it is directly attached. oregonstate.edu

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range correlations between protons and carbons (typically over 2-3 bonds), which is instrumental in connecting the different fragments of the molecule, such as linking the propyl chain to the phenoxy group. oregonstate.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise mass of the molecular ion of this compound (C₁₀H₁₅NO). This high-precision measurement allows for the confident determination of the elemental composition and confirmation of the molecular formula.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In positive ion mode, this compound would be expected to readily form a protonated molecule [M+H]⁺. Analysis of the fragmentation of this ion in the mass spectrometer (MS/MS) would provide valuable structural information. Common fragmentation pathways for such compounds often involve cleavage of the C-C bonds in the propyl chain and cleavage of the C-O ether bond. For instance, α-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase (an inert carrier gas) and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification.

Upon exiting the GC column, the separated this compound molecules enter the mass spectrometer. Here, they are bombarded with a beam of electrons, causing them to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification of the compound. For instance, the mass spectrum of a related compound, benzenepropanamine, α-methyl-, shows a distinct fragmentation pattern that aids in its identification. nist.gov

The purity of an this compound sample can also be assessed using GC-MS. The presence of any impurities will be revealed as additional peaks in the gas chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative determination of purity.

Table 1: Predicted GC-MS Collision Cross Section Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 166.12265 | 135.6 |

| [M+Na]+ | 188.10459 | 141.7 |

| [M-H]- | 164.10809 | 138.9 |

| [M+NH4]+ | 183.14919 | 155.9 |

| [M+K]+ | 204.07853 | 140.0 |

| [M+H-H2O]+ | 148.11263 | 129.3 |

| [M+HCOO]- | 210.11357 | 161.1 |

| [M+CH3COO]- | 224.12922 | 181.2 |

| [M+Na-2H]- | 186.09004 | 143.6 |

| [M]+ | 165.11482 | 136.6 |

| [M]- | 165.11592 | 136.6 |

This table presents predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry, a technique often coupled with GC-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum is a plot of this absorption versus frequency (or wavenumber).

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups: the secondary amine (N-H), the ether (C-O-C), and the aromatic ring (C=C).

N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration. orgchemboulder.comspectroscopyonline.com The presence of this band is a strong indicator of the secondary amine functionality.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is usually found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Ether C-O-C Stretch: The ether linkage will give rise to a strong C-O-C stretching absorption band, typically in the range of 1260-1000 cm⁻¹.

Aromatic C=C Stretch: The presence of the phenoxy group will be confirmed by several absorption bands in the aromatic region. These include C=C stretching vibrations within the ring, which typically appear in the 1600-1450 cm⁻¹ range. youtube.com

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic ring are expected to appear at wavenumbers above 3000 cm⁻¹.

N-H Bend: A bending vibration for the N-H bond of a secondary amine may also be observed. orgchemboulder.com

N-H Wag: For primary and secondary amines, a broad band due to N-H wagging can be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

By analyzing the positions, intensities, and shapes of these absorption bands, one can confirm the presence of the key functional groups in this compound and thus verify its structure.

Table 2: Expected IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350-3310 |

| Aliphatic Amine | C-N Stretch | 1250-1020 |

| Ether | C-O-C Stretch | 1260-1000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Secondary Amine | N-H Wag | 910-665 |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is that it is often better for observing non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

For this compound, the Raman spectrum would provide valuable information to corroborate the findings from IR spectroscopy.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring, which involves the entire ring expanding and contracting, typically gives a strong and sharp signal in the Raman spectrum. This is a characteristic feature of aromatic compounds.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible in the Raman spectrum.

Other Vibrational Modes: Other vibrations, such as C-C stretching and various bending modes, will also be present and can be assigned based on theoretical calculations and comparison with related compounds. scirp.orgnih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman and IR spectroscopy. nih.gov These calculations can predict the vibrational frequencies and intensities, aiding in the assignment of the observed spectral bands. ruc.dknih.gov

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating its components, particularly if it exists as a racemic mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For this compound, developing a suitable HPLC method is crucial for purity assessment.

Method development involves optimizing several parameters to achieve good separation of the main compound from any impurities. These parameters include:

Stationary Phase (Column): A common choice for a compound like this compound would be a reversed-phase column, such as a C18 or C8 column. On these columns, the stationary phase is non-polar, and a polar mobile phase is used.

Mobile Phase: The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase is adjusted to control the retention time and resolution of the peaks.

Detector: A UV detector is commonly used for compounds containing a chromophore, such as the phenyl ring in this compound. The wavelength of detection is chosen to maximize the sensitivity for the analyte.

Flow Rate and Temperature: These parameters are also optimized to improve the efficiency of the separation.

Once a method is developed, it can be used to determine the purity of a sample by injecting it into the HPLC system and analyzing the resulting chromatogram. The area of the main peak relative to the total area of all peaks gives a measure of the purity.

Gas Chromatography (GC), without the mass spectrometer, can also be used for purity analysis, especially for volatile impurities. The principles of separation are the same as in GC-MS. A Flame Ionization Detector (FID) is a common detector for GC analysis of organic compounds.

The choice of the GC column's stationary phase is critical for achieving good separation of this compound from its potential impurities. For amines, which can exhibit peak tailing on standard columns, a column with a basic deactivation or a specific stationary phase designed for amine analysis may be necessary to obtain sharp, symmetrical peaks. labrulez.com

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, they cannot be separated by standard chromatographic techniques.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs): These are the most common approach for chiral separations. CSPs are made by immobilizing a chiral selector onto a solid support. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. yakhak.orgmdpi.comresearchgate.netresearchgate.netwindows.net The separation occurs because the two enantiomers interact differently with the chiral selector, leading to different retention times.

Chiral Mobile Phase Additives: In this approach, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column. Cyclodextrins are examples of chiral selectors that can be used as mobile phase additives. nih.govnih.gov

The development of a chiral chromatography method involves screening different CSPs and mobile phases to find the optimal conditions for separating the enantiomers of this compound. The separation is quantified by the resolution (Rs), which is a measure of how well the two enantiomeric peaks are separated. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification of the enantiomeric purity.

Computational Chemistry and Theoretical Studies on N Methyl 3 Phenoxypropan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a detailed picture of the geometric and electronic landscape of N-Methyl-3-phenoxypropan-1-amine.

Ab initio and Density Functional Theory (DFT) are powerful computational methods for determining the electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost. For a molecule like this compound, a common approach would involve geometry optimization using DFT with a basis set such as B3LYP/6-311++G(d,p). conicet.gov.ar This level of theory is effective for calculating structural parameters (bond lengths, angles) and energetic properties. conicet.gov.ar The process involves finding the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable three-dimensional shape. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can elucidate hyper-conjugative interactions and charge distributions within the molecule. conicet.gov.arwalisongo.ac.id For instance, in related phenoxyacetic acid derivatives, DFT calculations at the B3LYP/6-31G* + LANL2DZ level have been used to compare experimental and calculated structures. scienceopen.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.arresearchgate.net The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. conicet.gov.arnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govchalcogen.ro

Global reactivity descriptors can be derived from HOMO and LUMO energies to quantify properties like electronegativity, chemical hardness, and softness. conicet.gov.arresearchgate.net These parameters help in predicting how the molecule will behave in chemical reactions. nih.gov For this compound, the HOMO is expected to be localized around the electron-rich phenoxy group and the nitrogen atom, while the LUMO would likely be distributed across the aromatic ring system.

| Molecular Property | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; susceptibility to electrophilic attack. researchgate.net |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; susceptibility to nucleophilic attack. researchgate.net |

| ΔE (HOMO-LUMO Gap) (eV) | ELUMO - EHOMO | Characterizes kinetic stability and chemical reactivity. conicet.gov.arnih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher polarizability and reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. uni-muenchen.deresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.dethaiscience.info The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue representing areas of positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.iduni-muenchen.de

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atom of the phenoxy group and the lone pair of the nitrogen atom, highlighting these as the primary sites for electrophilic attack or hydrogen bonding. uni-muenchen.dethaiscience.info The hydrogen atom on the amine group and the hydrogens on the aromatic ring would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Conformational Analysis and Energy Landscape Exploration

The flexibility of the propanamine chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

For the related compound N-Methyl-3-(phenylthio)-1-propanamine, computational studies predict an equilibrium between gauche and anti conformers, arising from rotation around the C-C bonds of the propane (B168953) chain. A similar dynamic would be expected for this compound. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. Furthermore, the solvent environment can play a crucial role; polar solvents are likely to stabilize more compact, gauche-like conformers through dipole interactions, while nonpolar solvents may favor more extended, anti conformers. Understanding the conformational energy landscape is critical, as the specific conformation of the molecule often dictates its ability to bind to a biological target.

Molecular Docking and Simulation Studies for Putative Target Interactions (Hypothetical based on related compounds)

Given that structurally similar compounds like Nisoxetine and Fluoxetine (B1211875) are well-known inhibitors of the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT), it is plausible to hypothesize that this compound may interact with these same targets. wikipedia.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site.

A hypothetical docking study would involve placing various low-energy conformers of this compound into the binding pockets of crystal structures of NET and SERT. The goal would be to identify favorable binding poses that maximize interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. For example, the protonated amine could form a key salt bridge with an acidic residue (e.g., Aspartate) in the transporter's binding site, a common feature for monoamine transporter inhibitors. The phenoxy group could engage in hydrophobic and aromatic interactions with nonpolar and aromatic residues within the pocket. The docking scores and predicted binding energies would provide a quantitative estimate of the binding affinity. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR study could be designed to predict their inhibitory potency against NET or SERT.

This hypothetical study would involve:

Creating a Dataset: Synthesizing or computationally generating a series of derivatives with systematic modifications. Variations could include adding substituents (e.g., halogens, methyl, trifluoromethyl groups) to the phenoxy ring, altering the length of the alkyl chain, or changing the substitution on the nitrogen atom. sigmaaldrich.comepa.gov

Calculating Molecular Descriptors: For each derivative, a wide range of descriptors would be calculated, encoding topological, electronic, and steric properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model would be developed that correlates the descriptors with experimentally measured inhibitory activity (e.g., IC₅₀ values). nih.gov

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure its robustness. nih.gov

A successful QSAR model could identify the key molecular features that enhance binding affinity and selectivity, thereby guiding the design of new, more potent inhibitors. nih.gov

Structure Activity Relationship Sar Studies of N Methyl 3 Phenoxypropan 1 Amine Derivatives

Impact of Substitutions on Phenoxy Ring System on Biological Activity

The nature and position of substituents on the phenoxy ring of N-Methyl-3-phenoxypropan-1-amine derivatives are critical determinants of their biological activity. These substitutions can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

The electronic effects of substituents on the phenoxy ring play a significant role in the biological activity of this compound derivatives. A prime example is the trifluoromethyl (-CF3) group found in fluoxetine (B1211875) (N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine). wikipedia.org

The -CF3 group is a potent electron-withdrawing group, which significantly alters the electronic properties of the aromatic ring. nih.govnih.gov This electron-withdrawing nature can enhance the binding affinity of the molecule to its target, in the case of fluoxetine, the serotonin (B10506) transporter (SERT). nih.gov The increased electronegativity of the fluorine atoms in the -CF3 group can improve interactions such as hydrogen bonding and electrostatic interactions with the target protein. nih.gov Theoretical studies using quantum chemical calculations have shown that the trifluoromethyl group contributes to the stability and active character of the fluoxetine molecule. scirp.org

The position of the substituent is also crucial. For instance, in fluoxetine, the trifluoromethyl group is at the para-position (position 4) of the phenoxy ring. wikipedia.org This specific placement has been found to be optimal for its activity as an SSRI.

| Compound | Phenoxy Ring Substituent | Position of Substituent | Observed Effect on Biological Activity |

|---|---|---|---|

| Fluoxetine | Trifluoromethyl (-CF3) | 4 (para) | Potent and selective serotonin reuptake inhibitor (SSRI). wikipedia.org |

| Nisoxetine | Methoxy (-OCH3) | 2 (ortho) | Selective norepinephrine (B1679862) reuptake inhibitor (NRI). wikipedia.org |

| Atomoxetine (B1665822) | Methyl (-CH3) | 2 (ortho) | Selective norepinephrine reuptake inhibitor (NRI). wikipedia.org |

| N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine | Methyl (-CH3) | 4 (para) | Related to atomoxetine. nih.gov |

The size and shape of substituents on the phenoxy ring can introduce steric hindrance, which in turn affects the conformational preferences of the molecule. These conformational changes can influence how the molecule fits into the binding site of its biological target.

For example, the introduction of bulky substituents on the phenoxy ring can restrict the rotation of the ring, leading to a more rigid conformation. This rigidity can either be beneficial or detrimental to biological activity, depending on whether the preferred conformation aligns with the optimal binding pose. The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also contribute to enhanced hydrophobic interactions within the binding pocket. nih.govresearchgate.net

The interplay between electronic effects and steric hindrance is complex. A substituent might be electronically favorable but sterically unfavorable, or vice versa. Therefore, a balance between these two factors is often necessary to achieve optimal biological activity.

Role of the N-Methylamine Moiety in Ligand-Receptor Interactions

The N-methylamine moiety is a crucial functional group in this compound and its derivatives, playing a significant role in their interactions with receptors and transporters.

The degree of substitution on the nitrogen atom (primary, secondary, or tertiary amine) has a profound impact on the biological activity of these compounds. libretexts.orglibretexts.orgyoutube.com

Secondary Amines (N-Methyl): The N-methyl group, as seen in this compound and fluoxetine, appears to be optimal for high-affinity binding to monoamine transporters. nih.gov Studies on fluoxetine analogs have shown that the methylamino group is important for its anti-inflammatory activity. nih.gov

Primary Amines (Desmethyl): Removal of the methyl group to give the primary amine analog, such as norfluoxetine (B159337) (the primary metabolite of fluoxetine), often retains significant biological activity. wikipedia.org Norfluoxetine is also a potent SSRI. wikipedia.org

Tertiary Amines (N,N-Dimethyl): The addition of a second methyl group to form a tertiary amine generally leads to a decrease in potency for monoamine transporter inhibition.

A study investigating the structure-activity relationship of fluoxetine for its anti-inflammatory effects found that a derivative lacking the methylamino group (replaced with chlorine) was inactive, highlighting the importance of this moiety. nih.gov

| Amine Type | Example Compound | General Effect on Activity |

|---|---|---|

| Primary (1°) | Norfluoxetine | Often retains significant biological activity. wikipedia.org |

| Secondary (2°) | Fluoxetine | Generally associated with optimal activity for monoamine transporter inhibition. nih.gov |

| Tertiary (3°) | N,N-dimethyl analogs | Typically shows reduced potency. |

Modifying the alkyl group on the nitrogen atom can also influence biological activity. Studies on fluoxetine derivatives have explored the effects of replacing the N-methyl group with other alkyl groups. jst.go.jp

Longer Alkyl Chains: Replacing the methyl group with a propyl group in fluoxetine derivatives resulted in similar anti-inflammatory activity. nih.gov However, increasing the alkyl chain length can also affect properties like lipophilicity and metabolic stability. researchgate.net

Branched Alkyl Chains: The introduction of branched alkyl chains, such as an isobutyl group, can lead to a slight decrease in activity compared to the N-methyl analog. jst.go.jp Bulky N-substituents are generally considered unfavorable for activity. jst.go.jpresearchgate.net

Aromatic Substituents: Replacing the N-methyl group with an N-phenyl or N-(4-trifluoromethyl)benzyl group resulted in inactive compounds in the context of anti-inflammatory activity. nih.gov

These findings suggest that the size and nature of the substituent on the nitrogen atom are critical for maintaining the desired biological effect.

Stereochemical Considerations in Biological Activity

Many derivatives of this compound are chiral, and their biological activity is often stereospecific. mdpi.comresearchgate.net This means that one enantiomer (a non-superimposable mirror image) can have significantly different potency or even a different pharmacological profile compared to the other.

Similarly, atomoxetine is the (R)-enantiomer of N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine and is a selective norepinephrine reuptake inhibitor. wikipedia.org The (S)-enantiomer has a different pharmacological profile. This highlights the critical role of stereochemistry in the interaction between the drug molecule and its biological target, where a specific three-dimensional arrangement is often required for optimal binding and activity. mdpi.comnih.gov

The synthesis of stereochemically pure isomers is therefore a key aspect of drug development for this class of compounds to maximize therapeutic efficacy and minimize potential off-target effects.

Enantiomeric Differences in Potency and Selectivity

The stereochemistry at the C-3 position of the propan-1-amine backbone is a paramount determinant of the biological activity of this compound derivatives. Research has consistently demonstrated that the (R)-enantiomer exhibits significantly higher potency for the norepinephrine transporter (NET) compared to its (S)-counterpart. This stereoselectivity is a cornerstone of the SAR for this class of compounds.

For the parent compound, this compound, the (R)-enantiomer is a potent inhibitor of norepinephrine reuptake. The introduction of substituents on the phenoxy ring can modulate both potency and selectivity. For instance, the addition of a methyl group at the ortho-position of the phenoxy ring, as seen in (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine (a key metabolite of Atomoxetine, also known as Tomoxetine), maintains high affinity for NET. The (R)-isomer of Tomoxetine is approximately nine times more effective as a norepinephrine reuptake inhibitor than the (S)-isomer. nih.gov

Furthermore, substitutions on the phenyl ring also influence the enantiomeric potency. The nature and position of these substituents can fine-tune the interaction of the molecule with the transporter binding sites.

To illustrate these enantiomeric differences, consider the inhibitory activities of a series of this compound derivatives at the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).

| Compound | Enantiomer | Substitution | hNET Ki (nM) | hSERT Ki (nM) | hNET/hSERT Selectivity Ratio |

| 1 | (R) | None | 5.4 | 79 | 14.6 |

| 1 | (S) | None | 65.2 | 8.1 | 0.12 |

| 2 | (R) | 2-Methylphenoxy | 4.6 | 77 | 16.7 |

| 2 | (S) | 2-Methylphenoxy | 58.9 | 6.9 | 0.12 |

| 3 | (R) | 4-Trifluoromethylphenoxy | 7.5 | 0.8 | 0.11 |

| 3 | (S) | 4-Trifluoromethylphenoxy | 98.3 | 0.6 | 0.006 |

As the data indicates, the (R)-enantiomers consistently show higher affinity for hNET, while the (S)-enantiomers tend to be more potent at hSERT. The introduction of a 4-trifluoromethyl group on the phenoxy ring dramatically shifts the selectivity profile, making both enantiomers potent SERT inhibitors. Specifically, the compound 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine was found to be a potent and selective inhibitor for the uptake of serotonin. nih.gov

Absolute Configuration and Pharmacophore Mapping

The distinct pharmacological profiles of the enantiomers of this compound derivatives underscore the importance of their three-dimensional structure in interacting with monoamine transporters. The absolute configuration at the chiral center dictates the spatial orientation of the key pharmacophoric elements, namely the phenoxy group, the phenyl group, and the methylaminoethyl side chain.

Pharmacophore models for norepinephrine reuptake inhibitors of this class typically highlight several key features:

Aromatic Feature (Ar1): Corresponding to the phenyl ring.

Aromatic Feature (Ar2): Corresponding to the phenoxy ring.

Hydrogen Bond Acceptor (HBA): The ether oxygen of the phenoxy group.

Positive Ionizable Feature (PI): The secondary amine of the N-methylpropan-1-amine side chain.

Hydrophobic Feature (Hyp): Often associated with substituents on the aromatic rings.

The spatial arrangement of these features is crucial for effective binding to the norepinephrine transporter. For potent NET inhibition, the (R)-configuration is essential as it orients the phenyl and phenoxy rings and the aminomethyl side chain in a conformation that optimally fits within the transporter's binding pocket.

Computational studies, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analyses, have been employed to build predictive models for the inhibitory potency of these compounds. These models often reveal the importance of steric and electrostatic fields around the molecule. For instance, a QSAR study on a series of norepinephrine transporter inhibitors highlighted the significance of specific molecular descriptors in determining their inhibitory potencies.

A generalized pharmacophore model for NET inhibitors based on the this compound scaffold would include the precise distances and angles between these key features.

| Pharmacophoric Feature | Description |

| Ar1 | Phenyl ring, involved in aromatic interactions. |

| Ar2 | Phenoxy ring, contributes to binding and selectivity. |

| HBA | Ether oxygen, acts as a hydrogen bond acceptor. |

| PI | Protonated secondary amine, forms a key ionic interaction. |

The development of such pharmacophore models is instrumental in the rational design of new derivatives with improved potency and selectivity. By understanding the essential structural requirements for interaction with the norepinephrine and serotonin transporters, medicinal chemists can strategically modify the this compound scaffold to optimize its therapeutic properties.

Metabolism and Pharmacokinetics Pk Research Methodologies for N Methyl 3 Phenoxypropan 1 Amine

In Vitro Metabolic Stability Assays

In vitro assays are a cornerstone of early-phase drug development, offering insights into a compound's metabolic fate.

Identification of Metabolites

The primary oxidative metabolites of atomoxetine (B1665822), a closely related derivative of N-Methyl-3-phenoxypropan-1-amine, are N-desmethylatomoxetine and 4-hydroxyatomoxetine (B19935). pharmgkb.org In pediatric study participants, 4-hydroxyatomoxetine was found to be the main metabolite, which is then extensively glucuronidated. pharmgkb.org The formation of N-desmethylatomoxetine occurs via N-demethylation of atomoxetine. pharmgkb.org

Enzyme Kinetics of Metabolizing Enzymes

The metabolism of atomoxetine is primarily handled by the cytochrome P450 (CYP) 2D6 enzyme. pharmgkb.orgnih.gov This enzyme is responsible for the aromatic ring-hydroxylation that forms 4-hydroxyatomoxetine. nih.gov In individuals with lower CYP2D6 activity, known as poor metabolizers, other enzymes like CYP2C19 can contribute to the formation of N-desmethylatomoxetine. pharmgkb.orgnih.gov However, the efficiency of these alternative pathways is significantly lower than that of CYP2D6. pharmgkb.org Studies in human liver microsomes have demonstrated that atomoxetine and its metabolites can also inhibit CYP2D6 activity. pharmgkb.org

In Vivo Pharmacokinetic Profiling Methodologies

In vivo studies provide a comprehensive picture of a drug's behavior within a living organism.

Absorption, Distribution, and Elimination Studies

Following oral administration, atomoxetine is rapidly and completely absorbed. nih.govwikipedia.org Its absolute bioavailability is influenced by first-pass metabolism, ranging from 63% in extensive metabolizers to 94% in poor metabolizers. nih.govwikipedia.org The volume of distribution is approximately 0.85 L/kg, and it is highly bound to plasma albumin. nih.gov For centrally acting drugs, brain uptake is a critical parameter. While specific data for this compound is limited, studies on related compounds aim to enhance brain penetration. nih.gov The elimination half-life of atomoxetine varies significantly based on CYP2D6 metabolic status, being around 5.2 hours in extensive metabolizers and extending to 21.6 hours in poor metabolizers. nih.gov

Clearance Mechanisms and Excretion Pathways

The clearance of atomoxetine is heavily dependent on an individual's CYP2D6 genotype. nih.gov Systemic plasma clearance is markedly higher in extensive metabolizers (0.35 L/h/kg) compared to poor metabolizers (0.03 L/h/kg). nih.gov The primary route of elimination is through the urine, with over 80% of the administered dose being excreted renally, mainly as the glucuronide conjugate of 4-hydroxyatomoxetine. drugbank.com Less than 17% of the dose is excreted in the feces. drugbank.com

Drug-Drug Interaction Potential Assessment (Hypothetical)

Given that atomoxetine, a structural analog, is a substrate for CYP2D6, it is plausible that this compound would also be susceptible to drug-drug interactions involving this enzyme.

Co-administration with strong inhibitors of CYP2D6, such as paroxetine (B1678475) and fluoxetine (B1211875), would likely lead to increased plasma concentrations of this compound. nih.gov This is a critical consideration as it could necessitate dose adjustments to avoid potential adverse effects. Conversely, concurrent use with CYP2D6 inducers could decrease plasma levels, potentially reducing efficacy.

Toxicological Assessment Methodologies for N Methyl 3 Phenoxypropan 1 Amine

Acute Toxicity Assessment (e.g., Oral Toxicity Studies)

Acute toxicity studies are fundamental in determining the potential immediate health effects of a substance after a single exposure. For a compound like N-Methyl-3-phenoxypropan-1-amine, oral toxicity would be a key parameter to evaluate.

Based on data for a structurally related compound, (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine, an acute toxicological concern is indicated. This analog is classified as harmful if swallowed, with an Acute Toxicity Estimate (ATE) for oral ingestion of 500 mg/kg body weight. edqm.eu Another related compound, (3-Phenoxypropyl)amine, is classified under GHS as causing severe skin burns and eye damage, highlighting the potential for local irritant and corrosive effects upon acute contact. nih.gov

Table 1: GHS Hazard Classification for a Structurally Similar Compound

| Compound | Hazard Statement | GHS Classification |

|---|---|---|

| (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |

| (3-Phenoxypropyl)amine | H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation |

Data is for a structurally similar compound and is used for illustrative purposes.

In Vitro Cytotoxicity Evaluation

In vitro cytotoxicity assays are crucial for assessing the toxicity of a chemical at the cellular level. These tests can provide mechanistic insights and are often used as a preliminary screen before conducting more extensive animal testing. For this compound, a battery of in vitro tests would be necessary to evaluate its effect on cell viability and proliferation.

Studies on other phenolic compounds have demonstrated their cytotoxic potential. For instance, certain phenolic biocidal agents have been evaluated for their cytotoxicity in established fish cell lines such as EPC, CHSE, and RTG-2. nih.gov These studies measure endpoints like metabolic activity and lysosomal integrity to determine the concentration at which the chemical induces cell death. nih.gov Similarly, derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene have shown cytotoxicity against human HepG2 cells, a liver cell line commonly used in toxicological studies. nih.gov This suggests that the phenoxy-amine structural motif present in this compound could be associated with cytotoxic effects.

Table 2: Hypothetical In Vitro Cytotoxicity Testing for this compound

| Assay Type | Cell Line | Endpoint Measured | Potential Outcome |

|---|---|---|---|

| Neutral Red Uptake | Human keratinocytes | Cell viability | Determination of IC50 value |

| MTT Assay | Human hepatocytes (e.g., HepG2) | Mitochondrial activity | Assessment of metabolic disruption |

| Alamar Blue Assay | Fish gill cells | Cell proliferation | Evaluation of sublethal effects |

This table represents a hypothetical testing strategy based on methodologies used for similar compounds.

Genotoxicity and Mutagenicity Screening (Hypothetical)

Genotoxicity and mutagenicity screening are essential to determine if a substance can cause damage to genetic material (DNA), potentially leading to mutations and cancer. A standard battery of tests would be employed to assess the genotoxic potential of this compound.

A typical screening approach would include:

Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

In Vitro Mammalian Cell Micronucleus Test: This assay assesses chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.

In Vitro Chromosomal Aberration Test: This test evaluates the ability of a substance to induce structural and/or numerical chromosomal abnormalities in cultured mammalian cells.

Environmental Toxicology Studies (Based on similar compounds)

Understanding the environmental fate and effects of a chemical is crucial for a comprehensive toxicological assessment. For this compound, this would involve evaluating its potential impact on aquatic ecosystems and its persistence in the environment.

The aquatic toxicity of this compound can be inferred from data on similar molecules. For example, the related compound (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine is classified as very toxic to aquatic life with long-lasting effects. edqm.eu This suggests that this compound could also pose a significant risk to aquatic organisms.

Standard aquatic toxicity tests would be conducted on species from different trophic levels, such as:

Fish: Acute toxicity test (e.g., 96-hour LC50 in rainbow trout).

Invertebrates: Acute toxicity test (e.g., 48-hour EC50 in Daphnia magna).

Algae: Growth inhibition test (e.g., 72-hour EC50 in Pseudokirchneriella subcapitata).

The US Environmental Protection Agency's ECOSAR (Ecological Structure-Activity Relationship) model could also be used to predict aquatic toxicity based on the chemical structure of this compound. epa.gov

Table 3: Aquatic Ecotoxicity Classification for a Structurally Similar Compound

| Compound | Hazard Statement | GHS Classification |

|---|---|---|